3-Ethyl-1-adamantanamine hydrochloride is a derivative of adamantane, a saturated hydrocarbon with a unique cage-like structure. This compound is categorized as an amine due to the presence of an amino group attached to the adamantane framework. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antiviral and neuroprotective agents.
The compound can be synthesized from amantadine hydrochloride, which is itself derived from adamantane. Various synthetic routes have been explored to obtain 3-ethyl-1-adamantanamine hydrochloride, utilizing different reagents and conditions to achieve desired yields and purities.
3-Ethyl-1-adamantanamine hydrochloride belongs to the class of organic compounds known as amines, specifically aliphatic amines. Its structure allows it to interact with biological systems, making it a candidate for pharmaceutical applications.
The synthesis of 3-ethyl-1-adamantanamine hydrochloride typically involves the following steps:
For instance, one method involves adding amantadine hydrochloride to a nitrating agent in batches, followed by reactions at varying temperatures. The product is then treated with solid bases to adjust pH and facilitate further reactions leading to crystallization of the desired compound .
The molecular structure of 3-ethyl-1-adamantanamine hydrochloride features an adamantane core with an ethyl group and an amino group attached. The structural formula can be represented as follows:
3-Ethyl-1-adamantanamine hydrochloride can participate in various chemical reactions typical of amines:
The synthesis routes often involve multiple steps requiring careful control of reaction conditions to optimize yield and purity. For example, hydroxylation reactions have been employed using systems like water and carbon tetrabromide in the presence of catalysts .
The mechanism by which 3-ethyl-1-adamantanamine hydrochloride exerts its biological effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly through interaction with NMDA receptors in the brain.
Research indicates that derivatives of adamantane exhibit neuroprotective properties, potentially reducing excitotoxicity associated with neurodegenerative diseases . The exact binding affinities and mechanisms remain subjects for further investigation.
3-Ethyl-1-adamantanamine hydrochloride has potential applications in:
3-Ethyl-1-adamantanamine hydrochloride (CAS 80121-67-1) represents a strategically modified adamantane derivative engineered to enhance the neuropharmacological profile of first-generation aminoadamantanes. Its molecular structure (C12H22ClN) incorporates an ethyl substituent at the C3 position of the adamantane cage, distinguishing it from parent compounds like amantadine (1-aminoadamantane hydrochloride) and memantine (3,5-dimethyl-1-aminoadamantane) [3] [7] [9]. This structural alteration targets improved receptor affinity and pharmacokinetic properties while retaining the adamantane scaffold’s signature ability to enhance lipophilicity and traverse biological barriers—a characteristic famously termed the "lipophilic bullet" effect in medicinal chemistry [1] [4]. As a high-purity synthetic compound (typically >95%), it serves primarily as a research standard for investigating structure-activity relationships (SAR) within aminoadamantane-based neurotherapeutics [7] [8].
The discovery of 3-Ethyl-1-adamantanamine hydrochloride emerged from systematic efforts to optimize aminoadamantane pharmacology following amantadine’s serendipitous identification as an anti-influenza agent (1964) and later as an antiparkinsonian drug (1968) [1] [10]. Early adamantane derivatives like amantadine and rimantadine targeted viral M2 ion channels but exhibited limitations including CNS side effects and rapid resistance development [6]. Concurrent observations of amantadine’s neurological benefits catalyzed research into aminoadamantanes for central nervous system (CNS) disorders, leading to memantine’s development as an NMDA receptor antagonist [5] [10].
During the 1990s–2000s, researchers synthesized alkyl-substituted adamantylamines to probe SAR at neurological targets. 3-Ethyl-1-adamantanamine hydrochloride was among derivatives designed to modulate steric and electronic properties influencing NMDA receptor affinity and channel blocking kinetics [5]. Studies on renal organic cation transporters (OCTs) using rat models revealed its active transport mechanisms, analogous to amantadine but with distinct inhibition profiles against NMDA receptor antagonists like MRZ 2/615—highlighting its potential to interact with neuropharmacologically relevant transporters [5]. Notably, it served as an intermediate in developing advanced NMDA antagonists such as neramexane, though it never progressed to clinical development itself [4] [5].
Table 1: Key Aminoadamantane Derivatives in Neuropharmacological Research
Compound | Substituents | Primary Molecular Target | Clinical/Research Status |
---|---|---|---|
Amantadine HCl | H | Viral M2 channel / NMDA receptor | Approved (Influenza A, Parkinson’s) |
Memantine HCl | 3,5-dimethyl | NMDA receptor | Approved (Alzheimer’s) |
Rimantadine HCl | 1-methylethyl | Viral M2 channel | Approved (Influenza A) |
3-Ethyl-1-adamantanamine HCl | 3-ethyl | NMDA receptor / OCTs | Research compound |
Tromantadine | 1-(aminomethyl)- | Herpes simplex virus | Marketed (Topical antiviral) |
As a structural analog, 3-Ethyl-1-adamantanamine hydrochloride exemplifies three strategic design principles in adamantane-based drug development:
The ethyl group increases lipophilicity compared to amantadine (predicted logP increase of ~1.0–1.5 units), theoretically enhancing blood-brain barrier (BBB) penetration [1] [4]. Adamantane derivatives leverage their rigid, hydrophobic scaffold to improve the pharmacokinetic profiles of pharmacophores—termed the "add-on" strategy. This approach counters the "flat land" problem in drug discovery by providing three-dimensional bulk that optimizes target engagement and metabolic stability [4]. Computational studies confirm that alkyl substitutions like ethyl systematically elevate ALOGP values while preserving the adamantane core’s conformational stability [1].
Table 2: Impact of Adamantane C3-Substituents on Physicochemical Properties
C3 Substituent | Molecular Weight | Calculated logP (ALOGPs) | Relative BBB Permeability |
---|---|---|---|
H (Amantadine) | 151.25 | ~2.1 | Baseline |
Methyl (Memantine precursor) | 165.28 | ~2.5 | Moderate increase |
Ethyl | 179.30 | ~3.0–3.5 | High |
n-Propyl | 193.33 | ~3.8 | High (potential toxicity) |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: